1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hcl
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Overview
Description
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hcl is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . A commonly used synthetic strategy involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . These reactions often involve the isomerization of an iminium intermediate .
Scientific Research Applications
- Starting Material : 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a valuable starting material for the synthesis of more complex isoquinolines and quinolizidines .
- Alkaloid Synthesis : Researchers have employed this compound in the synthesis of isoquinoline alkaloids, which play a crucial role in drug discovery and development .
- Biological Activities : 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit diverse biological activities. These include potential effects against neurodegenerative disorders, although further research is needed to fully understand their mechanisms .
- Synthetic Methods : Researchers have used a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to synthesize (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating the versatility of this compound in synthetic pathways .
- Unique Chemical Collection : Sigma-Aldrich provides 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride to early discovery researchers as part of a collection of unique chemicals. Researchers can explore its properties and potential applications .
Synthetic Chemistry and Medicinal Chemistry
Neuropharmacology and Neurodegenerative Disorders
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization
Chemical Biology and Drug Development
Organic Synthesis and Alkaloid Derivatives
Mechanism of Action
Target of Action
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as AT22657, is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds, including at22657, are known to interact with their targets, leading to changes that result in their biological activity . For instance, some THIQ analogs have been reported to change the substrate pocket to prevent AMP from binding .
Biochemical Pathways
Thiq analogs have been associated with the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain . They also possess intrinsic antioxidant properties .
Result of Action
Thiq analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Some THIQ analogs are known to be neurodegenerating agents .
properties
IUPAC Name |
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-11-9(2)12-6-5-10(11)7-8;/h3-4,7,9,12H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHFYFCYJQQLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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